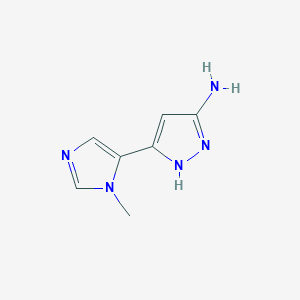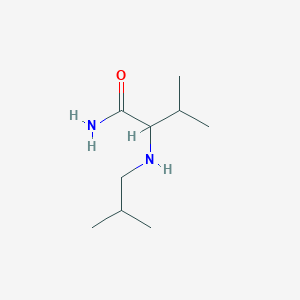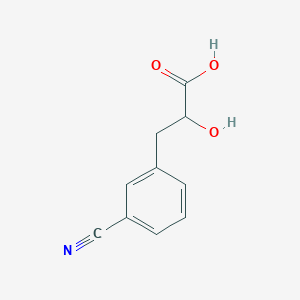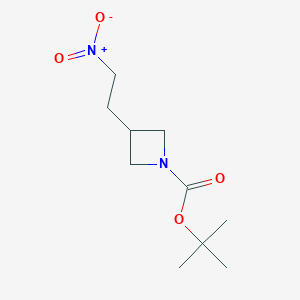![molecular formula C8H12Cl2N4 B13615686 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-aminedihydrochloride](/img/structure/B13615686.png)
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-aminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride is a heterocyclic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by a fused pyrazolo-pyrimidine ring system, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride typically involves the cyclocondensation of β-enaminones with NH-5-aminopyrazoles. This reaction is often carried out under mild conditions, making it efficient and straightforward . Another method involves the cyclocondensation reaction of 5-amino-3-hetarylpyrazole with malonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity and quality for various applications.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Substitution: Electrophilic substitution reactions are common, especially with halogens and nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophilic reagents like halogens. Reaction conditions vary but often involve mild temperatures and solvents like ethanol or acetonitrile.
Major Products
Scientific Research Applications
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride stands out due to its specific substitution pattern and the presence of the dihydrochloride salt form. This unique structure enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H12Cl2N4 |
|---|---|
Molecular Weight |
235.11 g/mol |
IUPAC Name |
5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C8H10N4.2ClH/c1-5-3-6(2)12-8(11-5)7(9)4-10-12;;/h3-4H,9H2,1-2H3;2*1H |
InChI Key |
QVUPYHYNGDZVJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)N)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















